molecular formula C11H11N5O2S B2524224 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 477872-18-7

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide

Cat. No.: B2524224
CAS No.: 477872-18-7
M. Wt: 277.3
InChI Key: NBGUABQPIPJAPA-UHFFFAOYSA-N
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Description

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent . The detailed procedure involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . The reactions are typically carried out in solvents like ethanol under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of thiadiazoles, which exhibit significant biological activities .

Scientific Research Applications

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide is unique due to its specific structure, which combines the thiadiazole ring with a hydrazinecarboxamide group. This combination enhances its biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-7-9(19-16-13-7)10(17)14-15-11(18)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)(H2,12,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGUABQPIPJAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331063
Record name 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477872-18-7
Record name 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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